

An In-depth Technical Guide to 2-Methylbiphenyl: Physical and Chemical Properties

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Compound of Interest

Compound Name: 2-Methylbiphenyl

Cat. No.: B165360

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Introduction

2-Methylbiphenyl, also known as 2-phenyltoluene, is an aromatic hydrocarbon with the chemical formula $C_{13}H_{12}$. It consists of a biphenyl structure with a methyl group substituted at the 2-position of one of the phenyl rings. This compound serves as a versatile intermediate in organic synthesis, finding applications in the preparation of more complex molecules, including pharmaceuticals and materials for organic electronics. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methylbiphenyl**, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

2-Methylbiphenyl is a colorless to light yellow liquid at room temperature.^[1] It is characterized by its aromatic odor.^[1] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties

Property	Value	Source
CAS Number	643-58-3	[2]
Molecular Formula	C ₁₃ H ₁₂	[3]
Molecular Weight	168.23 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	-0.2 °C	[3]
Boiling Point	255-256 °C at 760 mmHg	[2]
Density	1.012 - 1.015 g/cm ³ at 20 °C	[2]
Refractive Index	1.590 - 1.592 at 20 °C	[2]
Flash Point	107.22 °C (225.00 °F) (Closed Cup)	[2]
Solubility	Insoluble in water; soluble in alcohol and ether.	[2][3]
Vapor Pressure	0.023 mmHg at 25 °C (estimated)	[2]
logP (o/w)	4.634 (estimated)	[2]

Spectral Data

Spectrum Type	Key Data/Peaks	Source
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.62-7.59 (m, 1.02H), 7.52 (d, J = 8.1 Hz, 0.39H), 7.48-7.42 (m, 2.53H), 7.38- 7.34 (m, 2.03H), 7.30-7.25 (m, 2.62H), 7.19 (d, J = 7.4 Hz, 0.43H), 2.30 (s, 1.44H). (Note: Data is for a mixture of methylbiphenyl isomers, with 2-methylbiphenyl being a component).	[4]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 150.3, 141.1, 138.4, 128.7, 127.1, 127.0, 126.8, 125.9, 34.6, 31.4. (Note: Data is for a mixture including 4-tert- butyl-biphenyl, providing representative shifts for a substituted biphenyl).	[4]
IR (ATR-Neat)	Major peaks can be viewed on SpectraBase.	[5]
Mass Spectrometry (GC-MS)	m/z Top Peak: 168; m/z 2nd Highest: 167; m/z 3rd Highest: 165.	[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Methylbiphenyl** are crucial for reproducible research. The following sections provide protocols for common procedures.

Synthesis of 2-Methylbiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.

Materials:

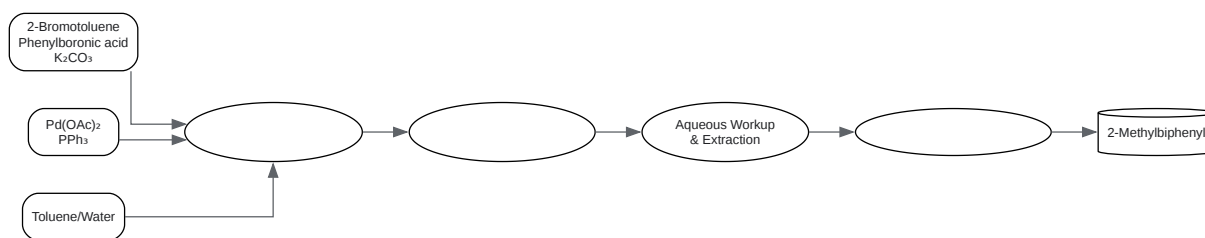
- 2-Bromotoluene
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) (or other suitable phosphine ligand)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromotoluene (1 equivalent), phenylboronic acid (1.1 to 1.5 equivalents), and potassium carbonate (2-3 equivalents).
- Add palladium(II) acetate (0.01 to 0.05 equivalents) and triphenylphosphine (0.02 to 0.1 equivalents).
- Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
- Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature.

- Add water and extract the product with an organic solvent such as ethyl acetate or diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure **2-Methylbiphenyl**.^{[6][7]}

Diagram of Suzuki-Miyaura Coupling Workflow



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Caption: Workflow for the synthesis of **2-Methylbiphenyl**.

Synthesis of 2-Methylbiphenyl via Grignard Reaction

The Grignard reaction provides an alternative route for C-C bond formation, involving the reaction of an organomagnesium halide with an electrophile.

Materials:

- 2-Bromotoluene
- Magnesium turnings

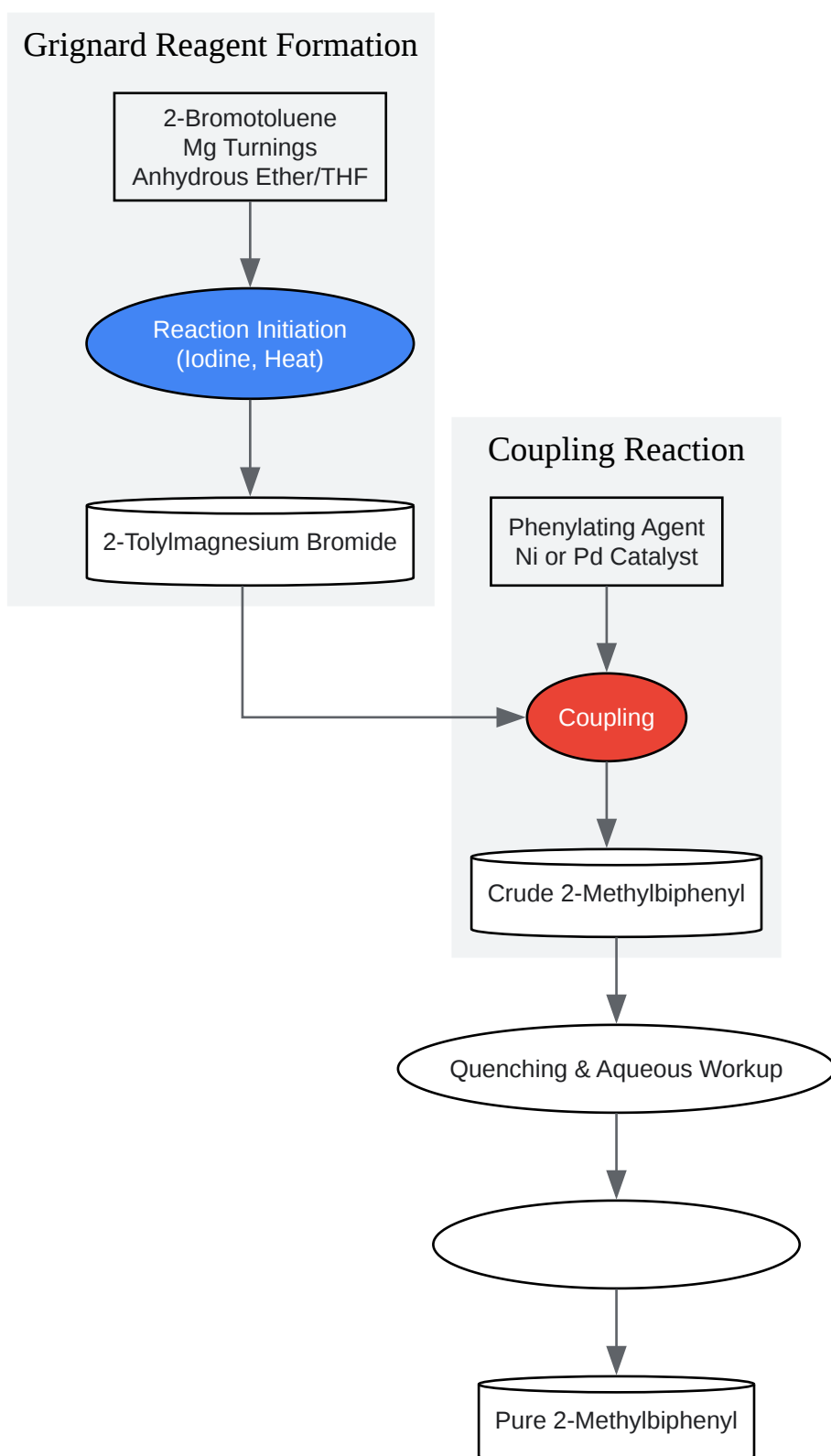
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)
- Phenylboronic acid (or another suitable phenylating agent)
- A suitable nickel or palladium catalyst for the coupling step (e.g., $\text{NiCl}_2(\text{dppe})$)
- Dilute hydrochloric acid (HCl) or sulfuric acid (H_2SO_4)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Grignard Reagent Formation:
 - Flame-dry all glassware and allow to cool under an inert atmosphere.
 - Place magnesium turnings in a round-bottom flask.
 - Add a small crystal of iodine.
 - Prepare a solution of 2-bromotoluene in anhydrous diethyl ether or THF.
 - Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
 - Once initiated, add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-tolylmagnesium bromide).^{[1][8]}
- Coupling Reaction:

- In a separate flask under an inert atmosphere, dissolve the nickel or palladium catalyst in anhydrous THF.
- Cool the catalyst solution in an ice bath.
- Slowly add the prepared Grignard reagent to the catalyst solution.
- Then, add the phenylating agent (e.g., a solution of a suitable phenyl halide if using a cross-coupling catalyst).
- Allow the reaction to warm to room temperature and stir for several hours to overnight.
- Workup and Purification:
 - Carefully quench the reaction by slowly adding dilute aqueous acid (e.g., 1 M HCl) while cooling the flask in an ice bath.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
 - Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Diagram of Grignard Reaction Workflow



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Caption: Grignard reaction and coupling for **2-Methylbiphenyl**.

Analysis of 2-Methylbiphenyl by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **2-Methylbiphenyl**.

Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890 GC or equivalent.
- Mass Spectrometer: Agilent 5977 MS or equivalent.
- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250-280 °C.
- Injection Volume: 1 μ L.
- Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: 10-20 °C/min to 280-300 °C.
 - Final hold: 2-5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-450.

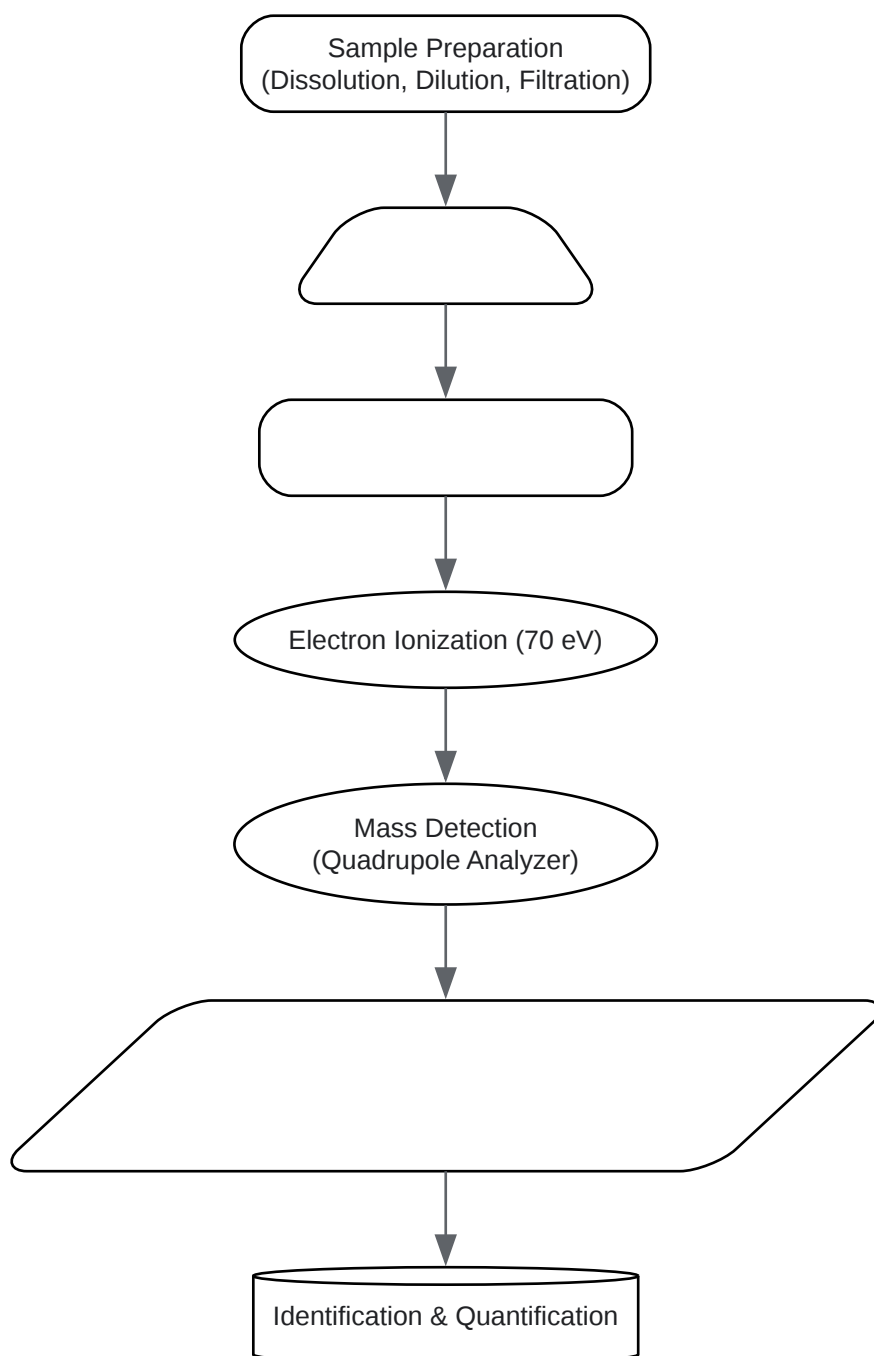
Sample Preparation:

- Prepare a stock solution of **2-Methylbiphenyl** in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For unknown samples, dissolve a known weight of the sample in a known volume of solvent. The final concentration should be within the calibration range (typically in the µg/mL range).
[\[9\]](#)
- Filter the sample through a 0.22 µm syringe filter if it contains particulates.

Data Analysis:

- The retention time of the peak corresponding to **2-Methylbiphenyl** is used for identification by comparison with a known standard.
- The mass spectrum of the peak is compared with a library spectrum (e.g., NIST) for confirmation. The characteristic fragment ions of **2-Methylbiphenyl** should be present.
- Quantification is performed by constructing a calibration curve of peak area versus concentration from the analysis of the standard solutions.

Diagram of GC-MS Analysis Workflow



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Caption: Workflow for the analysis of **2-Methylbiphenyl** by GC-MS.

Reactivity and Stability

2-Methylbiphenyl is a stable compound under normal laboratory conditions. It is incompatible with strong oxidizing agents.[3] The reactivity of the biphenyl system is influenced by the

presence of the methyl group. For instance, in electrophilic aromatic substitution reactions such as nitration, the methyl group acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of the methylated ring. However, the steric hindrance from the adjacent phenyl group can influence the regioselectivity of the reaction.[6]

Safety Information

2-Methylbiphenyl is considered an irritant to the skin and eyes and may cause respiratory irritation upon inhalation. It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **2-Methylbiphenyl**, along with practical experimental protocols for its synthesis and analysis. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, facilitating further research and application of this important chemical intermediate.

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